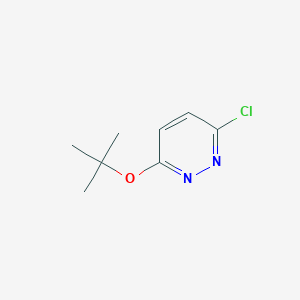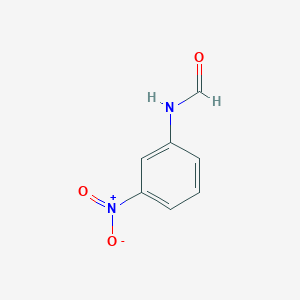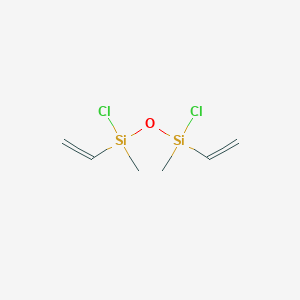
1,3-二乙烯基-1,3-二甲基-1,3-二氯二硅氧烷
描述
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE is an organosilicon compound with the molecular formula C6H12Cl2OSi2. It is a type of disiloxane, a class of silicon-based compounds. This compound is known for its use as a silylating reagent, particularly in the protection of hydroxy functions of ribonucleosides.
科学研究应用
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE has several applications in scientific research:
Chemistry: Used as a silylating reagent for protecting hydroxy functions in organic synthesis.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of silicone-based materials and coatings.
作用机制
Target of Action
This compound is primarily used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. For instance, it has a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and protic solvents . This suggests that its stability and reactivity could be significantly affected by the presence of water or humidity in its environment.
准备方法
Synthetic Routes and Reaction Conditions
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE can be synthesized through the reaction of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane with various reagents under controlled conditions. The synthesis involves the use of chlorosilanes and vinylsilanes as starting materials. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
化学反应分析
Types of Reactions
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The vinyl groups can participate in addition reactions, such as hydrosilylation, to form new silicon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Addition Reactions: Hydrosilylation reactions often use platinum-based catalysts and are conducted under an inert atmosphere to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted disiloxanes, depending on the nucleophile used.
Addition Reactions: Products include hydrosilylated derivatives with new silicon-carbon bonds.
相似化合物的比较
Similar Compounds
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Similar in structure but lacks the vinyl groups, making it less reactive in addition reactions.
1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: Similar but with different substituents, affecting its reactivity and applications.
Uniqueness
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE is unique due to its combination of chlorine and vinyl groups, which provide versatility in chemical reactions. This makes it particularly useful in organic synthesis and industrial applications where both reactivity and stability are required .
属性
IUPAC Name |
chloro-(chloro-ethenyl-methylsilyl)oxy-ethenyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXUEHHVVZBQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(O[Si](C)(C=C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936108 | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15948-19-3 | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15948-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015948193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




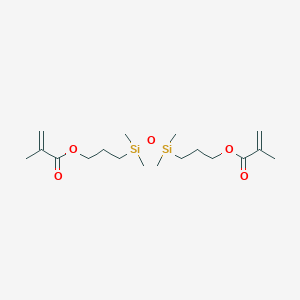
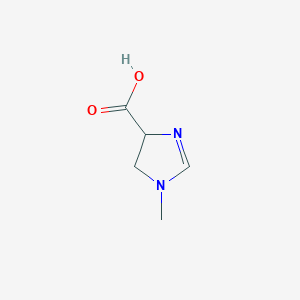
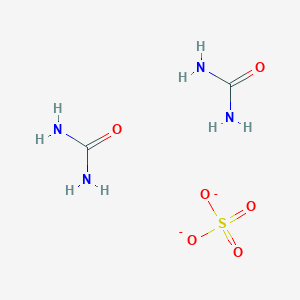

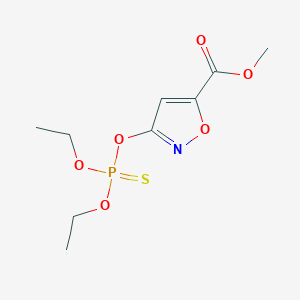

![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)
